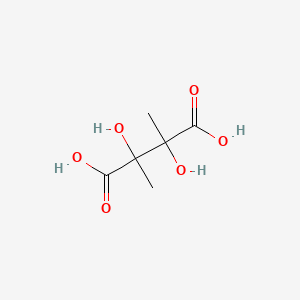

2,3-dihydroxy-2,3-dimethylbutanedioic acid

Description

The exact mass of the compound Butanedioic acid, 2,3-dihydroxy-2,3-dimethyl- is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2,3-dihydroxy-2,3-dimethylbutanedioic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H10O6/c1-5(11,3(7)8)6(2,12)4(9)10/h11-12H,1-2H3,(H,7,8)(H,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CPLWWXZZFYHPJY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)O)(C(C)(C(=O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H10O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90413589 | |

| Record name | Butanedioic acid, 2,3-dihydroxy-2,3-dimethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90413589 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

178.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

74543-88-7 | |

| Record name | Butanedioic acid, 2,3-dihydroxy-2,3-dimethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90413589 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,3-dihydroxy-2,3-dimethylbutanedioic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Contextualization Within Dicarboxylic Acid Chemistry and Stereochemistry

2,3-Dihydroxy-2,3-dimethylbutanedioic acid, also known as dimethyltartaric acid, is a four-carbon dicarboxylic acid. Its structure is defined by a butane (B89635) backbone with carboxyl groups at positions 1 and 4, and hydroxyl and methyl groups attached to carbons 2 and 3. This substitution pattern places it within the family of alpha-hydroxy acids and vicinal diols.

The defining feature of this molecule is its stereochemistry. The central carbons (C2 and C3) are chiral centers, as each is attached to four different substituent groups. This chirality gives rise to multiple stereoisomers, which are molecules with the same chemical formula and connectivity but different three-dimensional arrangements of atoms. researchgate.netontosight.ai Due to the identical substituents on the two chiral carbons, the compound can exist in three distinct stereoisomeric forms: a pair of enantiomers ((2R,3R) and (2S,3S)) and an achiral meso compound. quora.comvaia.com The meso form is achiral despite having two chiral centers because it possesses an internal plane of symmetry, making it superimposable on its mirror image. vaia.com This stereoisomeric complexity is fundamental to its role in chemistry, as different isomers can exhibit distinct biological activities and interactions. researchgate.netontosight.ai

| Property | Data |

| IUPAC Name | This compound |

| Common Name | Dimethyltartaric acid |

| Molecular Formula | C6H10O6 |

| Chiral Centers | C2, C3 |

| Number of Stereoisomers | 3 |

Significance of 2,3 Dihydroxy 2,3 Dimethylbutanedioic Acid in Contemporary Organic and Biochemical Research

The unique three-dimensional structure of 2,3-dihydroxy-2,3-dimethylbutanedioic acid makes it a significant compound in modern chemical research. In organic synthesis, its stereoisomers are valuable as chiral building blocks. smolecule.com Chemists utilize these pre-existing chiral structures to construct more complex, enantiomerically pure molecules, a critical process in the development of pharmaceuticals where a specific stereoisomer often accounts for the desired therapeutic effect. ontosight.aismolecule.com Its application in asymmetric synthesis allows for the creation of compounds with specific spatial arrangements, which is a cornerstone of modern medicinal chemistry. smolecule.com

In the biochemical field, while direct metabolic roles are less documented than for its analogue tartaric acid, related dihydroxy acids are subjects of intense study. For instance, research has identified a related compound, (2R,3S)-dihydroxybutanoic acid, as a potential biomarker associated with mutations in isocitrate dehydrogenase (IDH1/2) enzymes in acute myeloid leukemia. nih.gov Such findings spur interest in the broader class of small dihydroxy acids, including this compound, for their potential roles in cellular processes and as indicators of disease states. ontosight.ainih.gov Studies have also noted that the compound can interact with biological molecules such as proteins, potentially influencing their stability and activity. smolecule.com

Overview of Major Research Domains Pertaining to 2,3 Dihydroxy 2,3 Dimethylbutanedioic Acid

Structural Determination of Enantiomeric and Meso Forms of this compound

The definitive three-dimensional arrangement of atoms in the stereoisomers of this compound, also known as dimethyltartaric acid, is established through powerful analytical techniques. These methods provide precise data on bond lengths, angles, and spatial orientation, which are crucial for distinguishing between the chiral enantiomers ((+)- and (-)-) and the achiral meso form.

X-ray crystallography stands as the unequivocal method for determining the solid-state structure of molecules. This technique allows for the precise mapping of electron density in a crystal, revealing the exact location of each atom and thus the absolute configuration of chiral centers.

For the isomers of this compound, crystallographic analysis reveals key structural differences. The meso form, being achiral, possesses a center of symmetry within its crystal lattice. This symmetry element means that the molecule is superimposable on its mirror image. In contrast, the enantiomeric forms, (+)- and (-)-, crystallize in chiral space groups. A crystal of the (+)-enantiomer is a non-superimposable mirror image of a crystal of the (-)-enantiomer. A racemic mixture, containing equal amounts of both enantiomers, will crystallize in a centrosymmetric space group, but the individual molecules within the lattice lack a center of symmetry.

Table 1: Representative Crystallographic Data for a Dicarboxylic Acid Dimer

| Parameter | Value |

|---|---|

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 8.365 (3) |

| b (Å) | 18.745 (4) |

| c (Å) | 5.654 (2) |

| β (°) | 101.5 (1) |

| Volume (ų) | 886.4 (5) |

Note: Data presented is illustrative of a related dicarboxylic acid structure to demonstrate the type of information obtained from X-ray analysis.

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for elucidating the structure and stereochemistry of molecules in solution. For the isomers of this compound, both ¹H and ¹³C NMR provide distinct spectral fingerprints that allow for their differentiation.

The meso isomer is characterized by its molecular symmetry, which simplifies its NMR spectrum. Due to a plane of symmetry bisecting the C2-C3 bond, the two methyl groups (at C2 and C3) are chemically equivalent, as are the two carboxylic acid groups. Consequently, the ¹H NMR spectrum shows a single resonance for the methyl protons, and the ¹³C NMR spectrum shows single signals for the methyl carbons, the hydroxyl-bearing carbons (C2/C3), and the carboxylic carbons.

In contrast, the enantiomers ((+)- and (-)-forms) lack this internal plane of symmetry. In a standard achiral solvent, the two enantiomers are indistinguishable and produce identical NMR spectra, which are different from the meso isomer's spectrum. However, their lack of symmetry means the two methyl groups and two carboxyl groups within one enantiomeric molecule are chemically non-equivalent, leading to a more complex spectrum than that of the meso form. The use of chiral solvating agents or chiral derivatizing agents can be employed to differentiate the enantiomers by inducing diastereomeric interactions that result in separate signals for each enantiomer.

Furthermore, NMR is used for conformational analysis by examining the coupling constants between protons. The magnitude of the vicinal coupling constant (³JHH) between protons on adjacent carbons is dependent on the dihedral angle between them, a relationship described by the Karplus equation. This allows chemists to determine the preferred rotational conformation (rotamer) around the C2-C3 bond in solution. Studies on similar vicinal diols show a strong preference for a gauche conformation, where the two hydroxyl groups are oriented at approximately a 60° dihedral angle to each other, often due to stabilizing intramolecular hydrogen bonding.

Research on Chiral Resolution and Enantiomeric Purity Control of this compound in Synthetic Processes

The separation of a racemic mixture of this compound into its pure enantiomers is a critical process known as chiral resolution. wikipedia.org Additionally, controlling the synthesis to produce predominantly one enantiomer is a key goal in modern asymmetric synthesis.

One of the most established methods for chiral resolution is the formation of diastereomeric salts. libretexts.org This involves reacting the racemic acid with an enantiomerically pure chiral base. libretexts.org The resulting products are a pair of diastereomeric salts ((+)-acid/(-)-base and (-)-acid/(-)-base), which, unlike enantiomers, have different physical properties such as solubility. libretexts.org This difference allows for their separation by fractional crystallization. Once separated, the pure acid enantiomer can be recovered by removing the chiral base.

Another powerful technique is chiral column chromatography. In this method, the racemic mixture is passed through a column containing a chiral stationary phase. The two enantiomers interact differently with the chiral stationary phase, causing them to travel through the column at different rates and thus be separated.

Controlling the enantiomeric purity during synthesis often involves stereocontrolled reaction sequences. A common approach for synthesizing this compound involves a cyanohydrin synthesis pathway, starting from 3-hydroxy-3-methyl-2-butanone. smolecule.com This multi-step process allows for the strategic construction of the molecule with control over the stereochemical outcome. smolecule.com Chemoenzymatic methods, which utilize enzymes for specific transformations, can also be employed to isolate specific stereoisomers. smolecule.com

Investigating the Stereochemical Influence of this compound on Molecular Recognition and Interactions

Molecular recognition is the specific interaction between two or more molecules through noncovalent interactions. The precise three-dimensional structure, or stereochemistry, of a molecule plays a paramount role in these interactions. The different isomers of this compound exhibit distinct behaviors in molecular recognition events.

This principle is the very basis for the chiral resolution techniques described previously. For instance, in the formation of diastereomeric salts, the chiral resolving agent recognizes and binds more favorably to one enantiomer of the acid over the other, leading to a more stable, less soluble salt that crystallizes out. rsc.org This differential stability is a direct consequence of the three-dimensional fit between the acid and the base.

Similarly, the separation of enantiomers via chiral chromatography relies on transient diastereomeric interactions between the enantiomers and the chiral stationary phase. The enantiomer that forms a more stable complex with the stationary phase will be retained longer on the column, allowing for separation.

The stereochemistry of this compound and its derivatives, such as O,O'-dibenzoyl-tartaric acid (DBTA) or O,O'-di-p-toluoyl-tartaric acid (DPTTA), makes them effective chiral resolving agents for other classes of racemic compounds, such as amines or P-chiral phosphine (B1218219) oxides. nih.govresearchgate.net The ability of these molecules to form distinct, separable complexes with other chiral molecules underscores the profound influence of their stereochemistry on molecular interactions. researchgate.net The principle of enantioselectivity is founded on the concept that two enantiomers can interact differently with a third chiral molecule, a cornerstone of biological and chemical specificity. researchgate.net

Established and Novel Synthetic Routes for this compound

The synthesis of this compound, a vicinal diol, has been approached through various methodologies, including the well-established cyanohydrin pathway and modern biocatalytic strategies. These methods aim to achieve high diastereoselectivity and yield of the target compound.

Cyanohydrin Synthesis from 3-Hydroxy-3-methyl-2-butanone to this compound and its Intermediates

A prominent and thoroughly investigated method for the synthesis of this compound is the cyanohydrin synthesis route, which commences with 3-hydroxy-3-methyl-2-butanone as the starting material. smolecule.com This multi-step process is a cornerstone in the preparation of this and related vicinal diol compounds. smolecule.com

The initial step involves the reaction of 3-hydroxy-3-methyl-2-butanone with hydrogen cyanide to form the corresponding cyanohydrin intermediate, 2,3-dihydroxy-2,3-dimethylbutanonitrile. smolecule.com This reaction is a nucleophilic addition of the cyanide ion to the carbonyl group of the ketone. The subsequent and crucial step is the acid-catalyzed hydrolysis of the cyanohydrin intermediate. smolecule.com This hydrolysis is typically conducted under controlled temperature conditions, ranging from 40 to 50 degrees Celsius. smolecule.com The hydrolysis proceeds through the formation of an amide intermediate, 2,3-dihydroxy-2,3-dimethylbutanamide, before ultimately yielding the final dicarboxylic acid product, this compound. smolecule.com

Table 1: Key Stages in the Cyanohydrin Synthesis of this compound

| Step | Reactants | Key Intermediate/Product |

| 1 | 3-Hydroxy-3-methyl-2-butanone, Hydrogen cyanide | 2,3-Dihydroxy-2,3-dimethylbutanonitrile |

| 2 | 2,3-Dihydroxy-2,3-dimethylbutanonitrile, Acid catalyst, Water | 2,3-Dihydroxy-2,3-dimethylbutanamide |

| 3 | 2,3-Dihydroxy-2,3-dimethylbutanamide, Acid catalyst, Water | This compound |

Oxidative Synthesis Approaches for this compound from Precursors

Oxidative methods provide an alternative strategy for the synthesis of this compound. These approaches often leverage the selective oxidation of precursor molecules.

Biocatalytic approaches, specifically the enzymatic oxidation of precursor compounds, represent a burgeoning area of research for the synthesis of this compound. smolecule.com These methods are advantageous due to their high selectivity, mild reaction conditions, and reduced environmental impact. smolecule.com Enzymes can be employed to catalyze the oxidation of suitable precursors, leading to the desired dihydroxy acid.

Another potential oxidative route is the oxidative cleavage of specific precursor molecules. While not explicitly detailed for this particular compound in the provided search results, oxidative cleavage is a well-known method for the synthesis of carboxylic acids from larger molecules containing double bonds or other functional groups susceptible to oxidation.

Chemoenzymatic and Other Methods for the Resolution of Racemic this compound

The synthesis of this compound often results in a racemic mixture of stereoisomers. The separation of these enantiomers is crucial for applications where stereochemistry is important. Chemoenzymatic approaches are particularly effective for the resolution of such racemic mixtures. smolecule.com

Enzymatic reductions and transformations can be employed to selectively react with one enantiomer in the racemic mixture, allowing for the separation of the desired stereoisomer. smolecule.com Lipases are a common class of enzymes used for the kinetic resolution of racemic alcohols and acids. In a typical enzymatic resolution, one enantiomer is selectively acylated or hydrolyzed at a much faster rate than the other, leading to a mixture of an enantioenriched substrate and an enantioenriched product, which can then be separated.

Table 2: Common Enzymes Used in the Resolution of Racemic Dihydroxy Acids

| Enzyme Class | Example | Reaction Type |

| Lipases | Candida antarctica lipase (B570770) B (CALB), Candida rugosa lipase | Enantioselective acylation/hydrolysis |

| Reductases | Acetylacetoin reductase | Enantioselective reduction |

Advanced Chemical Transformations and Derivatizations of this compound

The presence of multiple functional groups, namely two carboxylic acid groups and two hydroxyl groups, makes this compound a versatile building block for further chemical transformations and the synthesis of various derivatives.

Esterification Reactions and Their Mechanistic Studies for this compound Derivatives

The carboxylic acid and hydroxyl functionalities of this compound can undergo esterification reactions. The hydroxyl groups can react with alcohols to form esters, which are useful intermediates in organic synthesis. smolecule.com Similarly, the carboxylic acid groups can be esterified by reaction with alcohols in the presence of an acid catalyst.

The mechanism of Fischer esterification, a common method for this transformation, involves the protonation of the carbonyl oxygen of the carboxylic acid, followed by nucleophilic attack of the alcohol. Subsequent dehydration leads to the formation of the ester. For the hydroxyl groups, esterification can be achieved using acylating agents such as acid chlorides or anhydrides in the presence of a base.

Amidation Reactions in the Context of this compound and Peptidomimetic Synthesis

Amidation reactions of the carboxylic acid groups of this compound are significant, particularly in the synthesis of peptidomimetics. smolecule.com Peptidomimetics are molecules that mimic the structure and function of peptides but have improved properties such as enhanced stability and bioavailability.

The dicarboxylic acid structure of this compound allows it to be used as a scaffold to which amino acids or other amine-containing molecules can be attached via amide bond formation. This can be achieved by activating the carboxylic acid groups, for example, by converting them to acid chlorides or by using coupling reagents, followed by reaction with an amine. The resulting amides can be designed to mimic the spatial arrangement of amino acid residues in a peptide, making them valuable in medicinal chemistry and drug discovery.

Selective Oxidation and Reduction Chemistry of this compound

The chemical reactivity of this compound is characterized by the presence of two tertiary hydroxyl groups and two carboxylic acid functionalities. This arrangement allows for a variety of selective oxidation and reduction reactions, provided that appropriate reagents and conditions are employed to differentiate between the functional groups.

Selective Oxidation:

The selective oxidation of this compound presents a significant challenge due to the tertiary nature of the alcohol groups and the potential for carbon-carbon bond cleavage under harsh oxidative conditions. The oxidation of vicinal diols can be particularly problematic, often leading to cleavage of the C-C bond. However, chemo- and regioselectivity can be achieved through the careful selection of oxidizing agents and reaction conditions.

For instance, the oxidation of diols to lactones is a known transformation. In the case of this compound, a mild and selective oxidizing agent would be required to favor the formation of a lactone without cleaving the carbon skeleton. While direct experimental data on this specific substrate is limited, analogous transformations suggest that reagents like sodium hypochlorite (B82951) (NaOCl) in the presence of a catalyst such as TEMPO could potentially facilitate such a reaction, though care must be taken to avoid unwanted side reactions.

Another possibility is the dehydrogenative oxidation of the diol to form an α-hydroxycarboxylic acid, a transformation that has been achieved using iridium complexes as catalysts. This would involve the selective oxidation of one of the tertiary hydroxyl groups.

The following table summarizes potential selective oxidation reactions based on known transformations of similar molecules.

| Oxidizing Agent/Catalyst | Potential Product | Reaction Type | Notes |

| TEMPO/NaOCl/NaClO2 | Dilactone | Oxidative Cyclization | Requires careful control to prevent C-C bond cleavage. |

| Iridium Complex | α-keto-dicarboxylic acid | Dehydrogenative Oxidation | Selectively oxidizes one hydroxyl group. |

| Ozone (O3) | Carbon-carbon bond cleavage products | Ozonolysis | Generally non-selective and leads to degradation. |

Selective Reduction:

The selective reduction of this compound offers pathways to various valuable compounds, including diols and lactones. The two carboxylic acid groups are the primary targets for reduction.

Catalytic hydrogenation is a powerful method for the reduction of carboxylic acids. For example, the hydrogenation of dihydroxyadipic acid, a related dicarboxylic acid, to its corresponding dilactone has been demonstrated using a palladium on carbon (Pd/C) catalyst under atmospheric pressure of hydrogen at room temperature. A similar approach could be applied to this compound to yield a dilactone. The general mechanism for carboxylic acid hydrogenation can proceed through direct dehydroxylation to a surface-bound acyl intermediate, which is then hydrogenated.

Alternatively, more potent reducing agents like lithium aluminum hydride (LiAlH₄) could be employed to reduce the carboxylic acids to their corresponding primary alcohols, yielding 2,3-dimethylbutane-1,2,3,4-tetraol. However, the use of such strong reducing agents may require protection of the tertiary hydroxyl groups to prevent undesired side reactions.

Below is a table of potential selective reduction outcomes.

| Reducing Agent/Catalyst | Potential Product | Reaction Type | Notes |

| Pd/C, H2 | Dilactone | Catalytic Hydrogenation | High diastereoselectivity has been observed in similar systems. |

| LiAlH4 | 2,3-dimethylbutane-1,2,3,4-tetraol | Hydride Reduction | Requires protection of the existing hydroxyl groups for selectivity. |

| Borane (BH3) complexes | 2,3-dimethylbutane-1,2,3,4-tetraol | Hydride Reduction | Generally chemoselective for carboxylic acids over esters and other functional groups. |

Nucleophilic and Electrophilic Substitution Pathways Involving this compound

The substitution chemistry of this compound is centered around the reactivity of its hydroxyl and carboxylic acid groups. To achieve selectivity and prevent unwanted reactions, the use of protecting groups is often a crucial strategy.

Nucleophilic Substitution:

The carboxylic acid groups are susceptible to nucleophilic acyl substitution. A common and synthetically useful transformation is esterification. The reaction of this compound with an alcohol in the presence of an acid catalyst yields the corresponding diester. This reaction proceeds via protonation of the carbonyl oxygen, followed by nucleophilic attack of the alcohol and subsequent elimination of water.

Transesterification is another important nucleophilic substitution reaction, where one ester is converted into another by reaction with an alcohol. This process can be catalyzed by either acids or bases. For derivatives of this compound, such as its dimethyl ester, transesterification with a different alcohol would lead to the corresponding new diester.

The hydroxyl groups can also undergo nucleophilic substitution, typically after conversion to a better leaving group. For example, tosylation of the hydroxyl groups would make them susceptible to displacement by a wide range of nucleophiles. However, the tertiary nature of these alcohols can make such Sₙ2 reactions sterically hindered.

To facilitate selective nucleophilic substitution at one functional group, the other must be protected. For instance, the vicinal diols can be protected as an acetonide by reacting with acetone (B3395972) under acidic conditions. This allows for selective reactions at the carboxylic acid moieties.

The following table outlines key nucleophilic substitution pathways.

| Reaction Type | Reagents | Product | Notes |

| Esterification | Alcohol, Acid Catalyst | Diester | Reversible reaction; removal of water drives it to completion. |

| Transesterification | Alcohol, Acid or Base Catalyst | New Diester | An equilibrium process. |

| Amide Formation | Amine | Diamide | Typically requires activation of the carboxylic acid (e.g., to an acyl chloride). |

Electrophilic Substitution:

Direct electrophilic substitution on the carbon backbone of this compound is not a typical reaction pathway due to the absence of electron-rich centers. However, the oxygen atoms of the hydroxyl and carbonyl groups are nucleophilic and can react with electrophiles.

A key example of an electrophilic reaction is the protection of the hydroxyl groups. The formation of an acetonide with acetone, as mentioned earlier, involves the electrophilic attack of the protonated carbonyl carbon of acetone by the hydroxyl oxygen atoms.

While direct electrophilic substitution on the carbon chain is unlikely, derivatives of the acid could be made to undergo such reactions. For example, conversion to an enolate would create a nucleophilic carbon center that could react with electrophiles. However, this would require protection of the acidic protons of the hydroxyl and carboxylic acid groups.

Advanced Analytical and Spectroscopic Research Techniques for 2,3 Dihydroxy 2,3 Dimethylbutanedioic Acid

Spectroscopic Methods for In-depth Structural Elucidation and Purity Assessment

High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful non-destructive technique for the structural elucidation of 2,3-dihydroxy-2,3-dimethylbutanedioic acid. Both ¹H (proton) and ¹³C NMR provide critical data regarding the number and type of atoms and their connectivity within the molecule.

Due to the symmetrical nature of the molecule, HOOC-C(OH)(CH₃)-C(OH)(CH₃)-COOH, the NMR spectra are expected to be relatively simple. The molecule possesses a plane of symmetry that renders the two methyl groups, the two hydroxyl groups, and the two carboxylic acid groups chemically equivalent.

¹H NMR Spectroscopy: The proton NMR spectrum is predicted to show three distinct signals corresponding to the different proton environments:

A signal for the two equivalent carboxylic acid protons (-COOH).

A signal for the two equivalent tertiary hydroxyl protons (-OH).

A signal for the six equivalent methyl protons (-CH₃).

The relative integration of these peaks would theoretically be 1:1:3, corresponding to the 2:2:6 proton ratio. The exact chemical shifts are dependent on the solvent used.

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum is expected to display three signals, reflecting the three unique carbon environments:

A signal for the carboxyl carbon (-COOH).

A signal for the quaternary carbon bonded to the hydroxyl and methyl groups (-C(OH)(CH₃)).

A signal for the methyl carbon (-CH₃).

This simplicity in both ¹H and ¹³C NMR spectra serves as a key indicator of the molecule's symmetrical structure and can be used to rapidly assess the purity of a sample.

Table 1: Predicted NMR Chemical Shifts for this compound

| Nucleus | Functional Group | Predicted Chemical Shift (ppm) | Multiplicity | Notes |

|---|---|---|---|---|

| ¹H | Carboxylic Acid (-COOH) | 10.0 - 13.0 | Singlet | Broad signal, position is solvent and concentration-dependent. |

| ¹H | Hydroxyl (-OH) | 4.0 - 6.0 | Singlet | Position is highly variable and depends on solvent, temperature, and concentration. |

| ¹H | Methyl (-CH₃) | 1.2 - 1.5 | Singlet | Sharp signal due to the six equivalent protons. |

| ¹³C | Carboxyl (-C OOH) | 170 - 180 | N/A | Typical range for carboxylic acid carbons. |

| ¹³C | Quaternary Carbon (-C (OH)(CH₃)) | 70 - 80 | N/A | Typical range for carbons bearing an oxygen atom. |

| ¹³C | Methyl (-C H₃) | 20 - 30 | N/A | Typical range for aliphatic methyl carbons. |

Mass spectrometry (MS) is a vital tool for determining the molecular weight and elemental composition of this compound. However, due to its high polarity and low volatility, direct analysis by techniques like Gas Chromatography-Mass Spectrometry (GC-MS) is not feasible. Therefore, chemical derivatization is a mandatory step to convert the analyte into a more volatile and thermally stable form. researchgate.netresearchgate.net

Common derivatization strategies involve the conversion of the polar functional groups (carboxylic acids and hydroxyls) into less polar ethers and esters. Silylation is a widely used technique where active hydrogens in the -COOH and -OH groups are replaced by a trimethylsilyl (B98337) (TMS) group. chalmers.se This process significantly increases the volatility of the compound, making it amenable to GC-MS analysis.

Once derivatized, the molecule can be analyzed by GC-MS. The mass spectrum of the derivatized compound provides not only the molecular weight of the derivative but also a unique fragmentation pattern that serves as a chemical fingerprint for identification. For hydroxy dicarboxylic acids, characteristic fragmentation includes the loss of methyl groups from the silyl (B83357) moiety and α-cleavages of the carbon chain. chalmers.se The study of these fragments can confirm the 2,3-dihydroxy acid structure. chalmers.se

Table 2: Derivatization Strategies for MS Analysis

| Technique | Reagent | Target Functional Group | Resulting Derivative |

|---|---|---|---|

| Silylation | N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) | -COOH and -OH | Trimethylsilyl (TMS) ester and ether |

| Esterification | Methanol/HCl or BF₃/Methanol | -COOH | Methyl ester |

| Combined Esterification and Silylation | 1. Methanol/HCl 2. BSTFA | -COOH and -OH | Methyl ester and TMS ether |

Chromatographic Separations for the Analysis of this compound and its Isomers

Chromatography is essential for separating this compound from complex mixtures, assessing its purity, and resolving its stereoisomers. Both liquid and gas chromatography are employed, each offering distinct advantages.

High-Performance Liquid Chromatography (HPLC) is a primary method for the analysis of this compound in its native form. Reversed-phase (RP) HPLC is typically used, where a non-polar stationary phase (like C18) is paired with a polar mobile phase.

For the analysis of carboxylic acids, the mobile phase is often acidified with formic acid or acetic acid to suppress the ionization of the carboxyl groups, ensuring good peak shape and reproducible retention times. nih.gov Detection is commonly achieved using a UV detector. Although the molecule lacks a strong chromophore, the carboxylic acid functional group exhibits absorbance at low wavelengths, typically around 210 nm, allowing for quantitative analysis. This method is effective for determining the purity of the compound by separating it from starting materials, byproducts, or degradation products.

Table 3: Typical HPLC-UV Parameters for Analysis

| Parameter | Typical Condition |

|---|---|

| Column | Reversed-Phase C18 (e.g., 4.6 x 250 mm, 5 µm) |

| Mobile Phase | Isocratic or gradient mixture of acidified water (e.g., 0.1% formic acid) and an organic solvent (e.g., acetonitrile (B52724) or methanol) |

| Flow Rate | 0.8 - 1.2 mL/min |

| Detection | UV at 210 nm |

| Column Temperature | 25 - 40 °C |

As previously noted, Gas Chromatography (GC) is suitable only for the analysis of volatile and thermally stable compounds. Therefore, this compound must first be derivatized to reduce its polarity and increase its volatility. researchgate.netresearchgate.net The derivatization methods are the same as those used for GC-MS analysis (e.g., silylation or esterification).

Following derivatization, the sample is injected into the GC, where it is separated on a capillary column. The choice of stationary phase depends on the derivative, but a non-polar or medium-polarity phase is common. The separated components are then detected by a detector such as a Flame Ionization Detector (FID), which provides excellent quantitative results, or a Mass Spectrometer (MS) for definitive identification. researchgate.net GC is particularly useful for separating isomers and quantifying the compound in complex matrices where the high resolving power of capillary GC is advantageous.

Biochemical and Biological Research Implications of 2,3 Dihydroxy 2,3 Dimethylbutanedioic Acid

Research on the Role of 2,3-Dihydroxy-2,3-dimethylbutanedioic Acid in Metabolic Pathways

Direct research investigating the role of this compound in metabolic pathways is not readily found in the current scientific literature. However, the study of structurally similar molecules provides a framework for potential areas of investigation.

While there is no specific data linking this compound to intermediary metabolism, research into other dihydroxy acids has revealed significant connections to metabolic disorders. For instance, a related compound, 2,3-dihydroxybutanoic acid (2,3-DHBA), has been identified as a potential biomarker in certain cancers.

In patients with Acute Myeloid Leukemia (AML) harboring mutations in isocitrate dehydrogenase 1 and 2 (IDH1/2) genes, plasma levels of 2,3-DHBA were found to be significantly elevated. nih.gov These mutant enzymes, known for producing the oncometabolite (2R)-hydroxyglutaric acid (2R-HG), also appear to produce 2,3-DHBA. nih.gov Studies have shown that 2,3-DHBA is a better indicator for the presence of these mutations than 2R-HG itself, suggesting it may play a role in the pathogenesis of AML. nih.gov The core of intermediary metabolism is the citric acid cycle, which serves as a central hub for the synthesis of complex molecules from precursors like CO2 in autotrophs. nih.gov The emergence of metabolites like 2,3-DHBA in disease states highlights the intricate and sometimes unexpected connections within metabolic networks.

Table 1: Plasma Metabolite Levels in AML Patients

| Metabolite | Status in AML with IDH1/2 Mutations | Potential Significance |

|---|---|---|

| 2,3-Dihydroxybutanoic acid (2,3-DHBA) | Significantly elevated | Better biomarker for IDH mutation than 2R-HG |

| (2R)-Hydroxyglutaric acid (2R-HG) | Significantly elevated | Known oncometabolite |

The catabolism of branched-chain amino acids (BCAAs)—valine, leucine, and isoleucine—is a critical metabolic pathway, and intermediates in this process share structural similarities with this compound. BCAA catabolism is initiated by two common steps: a reversible transamination by branched-chain aminotransferases (BCAT) and an irreversible oxidative decarboxylation by the branched-chain α-keto acid dehydrogenase (BCKDH) complex. nih.govmdpi.com

Following these initial steps, the pathways diverge. The breakdown of valine, for instance, proceeds through a series of intermediates that ultimately form succinyl-CoA, which can enter the citric acid cycle. nih.gov Leucine's catabolism yields acetyl-CoA and acetoacetate, making it ketogenic, while isoleucine is both glucogenic and ketogenic. mdpi.com Given the structural relation, it is plausible that this compound could interact with or arise from alternative BCAA catabolic pathways, although such a connection has not been documented.

Table 2: Key Enzymes and Products in Initial BCAA Catabolism

| BCAA | Transamination Product (BCKA) | Enzyme |

|---|---|---|

| Leucine | 2-Ketoisocaproate (KIC) | BCAT |

| Isoleucine | 2-Keto-3-methylvalerate (KMV) | BCAT |

| Valine | 2-Ketoisovalerate (KIV) | BCAT |

| All BCKAs | Corresponding Acyl-CoA esters | BCKDH Complex |

Studies on Molecular Interactions and Biological Activities of this compound

Specific experimental data on the molecular interactions and biological activities of this compound are not available. The following subsections describe the types of studies that would be necessary to elucidate these properties.

To understand the biological function of a metabolite, it is crucial to investigate its interactions with proteins. Studies on protein binding would reveal whether this compound acts as a signaling molecule, an allosteric regulator, or a substrate for enzymes. Techniques such as two-dimensional protein NMR spectroscopy could be employed to monitor changes in a protein's chemical shifts upon titration with the compound. nih.gov Such experiments can determine binding affinity, stoichiometry, and the conformational changes a protein undergoes upon binding, providing insight into mechanisms of allosteric communication between active sites. nih.gov

Investigating the effect of this compound on various enzymes would be essential to determine if it acts as an inhibitor or a substrate. For example, studies on the enzyme 2,3-dihydroxybenzoate decarboxylase have explored how substrate and product interactions within the enzyme's active site tunnel are direction-dependent, a concept that could be applied to enzymes interacting with this compound. nih.gov By synthesizing analogues and performing kinetic studies, researchers could determine the regio- and stereospecificity of potential enzymatic reactions, clarifying whether the compound can be metabolized and by which enzymes.

Understanding how this compound enters cells and moves within them is fundamental to understanding its biological impact. Research would need to identify the specific transporters responsible for its uptake. For example, studies on the oncometabolite 2R-HG, which is structurally related, have shown weak correlations with the expression of transporter genes like SLC16A1 and SLC16A3, indicating the complexity of identifying specific transport mechanisms. nih.gov Investigating cellular uptake would involve using labeled forms of the compound to trace its path into and within the cell, and exploring whether its transport is an active or passive process.

Table of Mentioned Compounds

| Compound Name |

|---|

| This compound |

| 2,3-dihydroxybutanoic acid (2,3-DHBA) |

| (2R)-hydroxyglutaric acid (2R-HG) |

| Isocitrate |

| Valine |

| Leucine |

| Isoleucine |

| Succinyl-CoA |

| Acetyl-CoA |

| Acetoacetate |

| 2-Ketoisocaproate (KIC) |

| 2-Keto-3-methylvalerate (KMV) |

| 2-Ketoisovalerate (KIV) |

Biosynthesis and Natural Occurrence Research Related to this compound

Research into the biosynthesis and natural occurrence of this compound is not extensively documented in scientific literature. Unlike its structural analogs, its natural pathways have not been clearly elucidated. The compound is primarily described in the context of chemical synthesis, such as through the cyanohydrin synthesis pathway starting from 3-hydroxy-3-methyl-2-butanone (B89657). smolecule.comacs.org This process involves the formation of a cyanohydrin, which is then hydrolyzed to yield the final dihydroxy acid. acs.org Due to the limited information on its natural origins, a comparative biochemical analysis with structurally similar and well-researched compounds is necessary to infer potential biological significance and biosynthetic logic.

Comparative Biochemical Analysis with Structurally Analogous Compounds, such as Tartaric Acid and Pantoic Acid

A comparative analysis of this compound with tartaric acid and pantoic acid reveals significant differences in their biosynthetic origins and metabolic roles, despite their structural similarities as dihydroxy acids.

Tartaric Acid (2,3-dihydroxybutanedioic acid) is a dicarboxylic acid that occurs naturally in many plants, most notably grapes. creative-proteomics.comwikipedia.org It is a primary organic acid in wine, contributing to its taste and quality. mdpi.com The biosynthesis of tartaric acid in grapevines is closely linked to the catabolism of L-ascorbic acid (Vitamin C). nih.gov Sugars produced during photosynthesis are converted into intermediates that lead to the formation of ascorbic acid, which is then cleaved to produce L-tartaric acid. mdpi.comnih.gov It is considered a specialized primary metabolite, originating from carbohydrate metabolism but with a restricted distribution in the plant kingdom. nih.gov

Pantoic Acid , a precursor to pantothenic acid (Vitamin B5), is essential for the synthesis of Coenzyme A (CoA), a vital cofactor in numerous metabolic reactions, including the citric acid cycle and fatty acid synthesis. nih.goveujournal.org The biosynthesis of pantoic acid begins with α-ketoisovalerate, an intermediate in the metabolic pathway of the branched-chain amino acid valine. nih.gov The enzyme α-ketopantoate hydroxymethyltransferase catalyzes the conversion of α-ketoisovalerate to α-ketopantoate, which is the first step in the formation of D-pantoic acid. nih.gov This pathway is widespread in bacteria, fungi, and plants. eujournal.org

The structure of This compound distinguishes it from these analogs. Like tartaric acid, it is a butanedioic acid derivative (a four-carbon dicarboxylic acid backbone). However, it possesses two additional methyl groups at the C2 and C3 positions, a feature that differentiates it significantly. These methyl groups increase its molecular complexity and are absent in tartaric acid. smolecule.com This methylation pattern bears some resemblance to the dimethyl groups found in pantoic acid, although pantoic acid has a different carbon skeleton and is a monocarboxylic acid.

The biosynthetic pathways of tartaric acid and pantoic acid originate from central carbohydrate metabolism and amino acid metabolism, respectively. Given the structure of this compound, its potential biosynthetic pathway could theoretically involve precursors from either of these routes, though such a pathway has not been identified in nature.

| Property | This compound | Tartaric Acid | Pantoic Acid |

|---|---|---|---|

| IUPAC Name | This compound | 2,3-Dihydroxybutanedioic acid wikipedia.org | (R)-2,4-Dihydroxy-3,3-dimethylbutanoic acid |

| Molecular Formula | C6H10O6 | C4H6O6 mdpi.com | C6H12O4 |

| Carboxylic Acid Groups | Dicarboxylic | Dicarboxylic mdpi.com | Monocarboxylic |

| Methyl Groups | Two (at C2, C3) | None | Two (at C3) |

| Key Structural Feature | Methylated dihydroxy dicarboxylic acid | Dihydroxy derivative of succinic acid wikipedia.org | Branched-chain dihydroxy monocarboxylic acid |

| Aspect | This compound | Tartaric Acid | Pantoic Acid |

|---|---|---|---|

| Natural Occurrence | Not well-documented | High concentration in grapes, bananas, and tamarinds creative-proteomics.comwikipedia.org | Widespread in microorganisms and plants as a precursor eujournal.org |

| Known Biosynthetic Pathway | Not elucidated; primarily known from chemical synthesis smolecule.comacs.org | Catabolism of L-ascorbic acid nih.gov | Derived from α-ketoisovalerate (valine metabolism) nih.gov |

| Primary Metabolic Origin | Unknown | Carbohydrate Metabolism nih.gov | Branched-Chain Amino Acid Metabolism nih.gov |

| Known Biological Role | Used as a building block in organic synthesis smolecule.com | Primary acidulent in fruits; chiral resolving agent creative-proteomics.commdpi.com | Precursor to Pantothenic Acid (Vitamin B5) and Coenzyme A nih.govnumberanalytics.com |

Applications of 2,3 Dihydroxy 2,3 Dimethylbutanedioic Acid in Advanced Chemical Synthesis and Material Science Research

Utilization as a Chiral Auxiliary and Building Block in Asymmetric Synthesis

In the field of asymmetric synthesis—the synthesis of a compound with a specific three-dimensional arrangement—2,3-dihydroxy-2,3-dimethylbutanedioic acid serves as a valuable chiral building block. smolecule.com Chiral building blocks are enantiomerically pure compounds that are incorporated into a larger molecule to introduce a desired stereochemistry. The inherent chirality of this compound, derived from its two stereocenters, allows it to be used in the preparation of enantiomerically enriched products. smolecule.com

The principle of a chiral auxiliary involves temporarily attaching a chiral molecule to an achiral substrate to direct a subsequent chemical reaction to occur stereoselectively. After the desired transformation, the auxiliary is removed, having imparted its chiral information to the product molecule. The structure of this compound, with its available carboxylic acid and hydroxyl groups, is well-suited for such temporary covalent bonding to substrates, enabling the control of stereochemical outcomes in reactions like alkylations and aldol (B89426) additions.

The compound's role in organic synthesis is critical for preparing compounds in an enantiomerically pure form, which is especially important in the pharmaceutical industry where often only one enantiomer of a drug is therapeutically active. smolecule.com Its diester derivative, dimethyl 2,3-dihydroxybutanedioate, is also noted for its application in asymmetric catalysis and the synthesis of chiral intermediates.

Table 1: Synthetic Utility of this compound

| Application Type | Role of Compound | Key Structural Features | Desired Outcome |

| Chiral Building Block | Permanent incorporation into the final product's carbon skeleton. | Defined stereocenters, multiple functional groups (–COOH, –OH). | Synthesis of complex, enantiomerically pure target molecules. |

| Chiral Auxiliary | Temporary attachment to a substrate to direct a reaction. | Readily attachable/detachable functional groups. | Control of stereoselectivity to produce a specific enantiomer. |

| Asymmetric Catalysis | As a ligand for a metal catalyst or as an organocatalyst. | C2-symmetric diol or dicarboxylate structure. | Catalytic generation of chiral products from achiral starting materials. |

Role as a Precursor for the Synthesis of Biologically Active Molecules and Advanced Pharmaceutical Intermediates

This compound functions as a foundational precursor in the synthesis of more complex molecules with potential biological activity. It is identified as a building block for various pharmaceuticals and peptidomimetics. smolecule.com Peptidomimetics are compounds designed to mimic peptides but with altered molecular structures to improve stability or biological activity. The diacid and diol functionalities of the molecule allow for a range of chemical transformations, such as esterifications and amidations, which are fundamental reactions in the construction of pharmaceutical agents. smolecule.com

The synthesis of chiral drugs and their intermediates often relies on starting materials with well-defined stereochemistry, a role fulfilled by this compound and its derivatives. The vicinal diol moiety is a particularly important functional group in synthetic chemistry. Strategic protection of these diols, for instance, through the formation of an acetonide, allows other parts of the molecule to be chemically modified selectively. smolecule.com This control is crucial when constructing the complex architectures typical of advanced pharmaceutical intermediates. While specific, named pharmaceutical products derived directly from this compound are not broadly detailed, its utility is established by its classification as a key intermediate for creating chiral molecules for therapeutic applications. smolecule.combiosynth.com

Research into the Applications of this compound in Polymer Science and Advanced Material Design

Based on available scientific literature, dedicated research into the specific application of this compound as a monomer or modifier in polymer science and advanced material design is not widely documented. While other diacids, such as butanedioic acid (succinic acid), are used in the synthesis of polyesters, specific studies detailing the polymerization of this compound are not prominent. researchgate.net

Use of this compound in Agrochemical Production Research

Currently, there is limited information in the public research domain detailing the use of this compound as a direct precursor or intermediate in the production of agrochemicals.

Computational and Theoretical Studies of 2,3 Dihydroxy 2,3 Dimethylbutanedioic Acid

Molecular Modeling and Advanced Conformational Analysis

The three-dimensional structure of 2,3-dihydroxy-2,3-dimethylbutanedioic acid is not static; rotation around its single bonds gives rise to various spatial arrangements known as conformations. Conformational analysis aims to identify the most stable conformers (those with the lowest energy) and to understand the energy barriers between them. This is crucial as the molecule's conformation can dictate its physical properties and biological activity.

Advanced computational techniques, such as molecular mechanics (MM) and Density Functional Theory (DFT), are employed for this purpose. A typical approach involves an initial scan of the molecule's potential energy surface using a less computationally intensive method like MM to identify potential low-energy structures. These candidate structures are then subjected to more accurate geometry optimization and energy calculations using higher-level theories like DFT.

For structurally related diols, such as 2,3-butanediol, studies have shown that the most stable conformations are those that allow for the formation of intramolecular hydrogen bonds between the hydroxyl groups. uc.ptresearchgate.net The stability is primarily determined by the orientation around the central C-C bond, described by the O-C-C-O dihedral angle. uc.pt Gauche arrangements, which bring the hydroxyl groups into proximity, are often favored over the anti (or trans) configuration. researchgate.net

In the case of this compound, the conformational landscape is further complicated by the presence of two methyl groups and two carboxylic acid groups. These bulky groups introduce steric hindrance, which will significantly influence the rotational barriers and the relative stability of different conformers. The most stable conformers would likely arise from a balance between stabilizing intramolecular hydrogen bonds (between hydroxyls, and between hydroxyl and carboxyl groups) and destabilizing steric repulsion from the methyl groups.

A conformational analysis of this molecule would yield data on the geometric parameters (bond lengths, angles, dihedral angles) and relative energies of its stable conformers.

Table 1: Hypothetical Results of Conformational Analysis for this compound using DFT This table is illustrative and represents the type of data generated from a computational conformational analysis.

| Conformer | Key Dihedral Angle (O-C-C-O) | Relative Energy (kJ/mol) | Key Intramolecular Interactions |

|---|---|---|---|

| 1 (Global Minimum) | ~65° (Gauche) | 0.00 | Strong OH···O=C hydrogen bond |

| 2 | ~70° (Gauche) | 4.5 | OH···OH hydrogen bond |

| 3 | ~180° (Anti) | 12.0 | Minimized steric repulsion, no H-bond |

| 4 | -68° (Gauche) | 5.2 | OH···OH hydrogen bond |

Quantum Chemical Calculations for Understanding Electronic Structure and Reactivity

Quantum chemical calculations, particularly using DFT, provide deep insights into the electronic properties of a molecule, which are fundamental to understanding its reactivity. By solving approximations of the Schrödinger equation, these methods can determine the distribution of electrons within the molecule and the energies of its molecular orbitals.

Key parameters derived from these calculations include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO is the orbital from which the molecule is most likely to donate electrons, representing its nucleophilic character. The LUMO is the orbital that is most likely to accept electrons, indicating its electrophilic character. The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is a critical indicator of the molecule's kinetic stability and chemical reactivity; a smaller gap suggests higher reactivity.

Another valuable tool is the calculation of the Molecular Electrostatic Potential (MEP). The MEP maps the electrostatic potential onto the electron density surface of the molecule, visually identifying regions that are electron-rich (negative potential, typically colored red) and electron-poor (positive potential, colored blue). For this compound, MEP analysis would highlight the electronegative oxygen atoms of the hydroxyl and carboxyl groups as sites of negative potential, making them susceptible to electrophilic attack and capable of forming hydrogen bonds. The hydrogen atoms of these groups would be regions of positive potential.

These electronic properties are crucial for predicting how the molecule will behave in chemical reactions. For instance, the sites of negative potential on the oxygen atoms are the likely points of interaction for protonation in acid-catalyzed reactions.

Table 2: Predicted Electronic Properties of this compound from Quantum Chemical Calculations This table is illustrative and represents typical data obtained from DFT calculations.

| Property | Calculated Value | Significance |

|---|---|---|

| Energy of HOMO | -7.2 eV | Indicates electron-donating ability |

| Energy of LUMO | -0.5 eV | Indicates electron-accepting ability |

| HOMO-LUMO Gap | 6.7 eV | Relates to chemical reactivity and stability |

| Dipole Moment | 3.1 D | Measures overall molecular polarity |

| Molecular Electrostatic Potential Minimum | -55 kcal/mol | Located on carboxyl oxygen atoms; indicates site for electrophilic attack |

Computational Simulations of Molecular Interactions with Enzymes and Other Biological Targets

While experimental studies have shown that this compound can interact with biological molecules, computational simulations like molecular docking and molecular dynamics (MD) can predict and analyze these interactions in atomic detail. smolecule.com These methods are essential in fields like drug discovery for understanding how a small molecule (a ligand) binds to a biological target, such as an enzyme or receptor.

Molecular Docking is a computational technique used to predict the preferred orientation of a ligand when bound to a target protein. The process involves sampling a large number of possible conformations and orientations of the ligand within the protein's binding site and scoring them based on their binding affinity. This can identify the most likely binding mode and estimate the strength of the interaction. For this compound, docking studies could screen its potential to inhibit various enzymes, for example, those involved in metabolic pathways where structurally similar molecules play a role.

Molecular Dynamics (MD) Simulations provide a more dynamic picture of the interaction. Starting from a docked complex, an MD simulation calculates the forces between all atoms and their subsequent motions over time. This allows researchers to observe the stability of the ligand-protein complex, the specific interactions (like hydrogen bonds and van der Waals forces) that maintain the binding, and any conformational changes in the protein or ligand upon binding. mdpi.com An MD simulation could reveal, for example, that specific amino acid residues like Arginine or Aspartate in an enzyme's active site form stable hydrogen bonds with the hydroxyl or carboxyl groups of the acid.

These simulations can generate a wealth of data, helping to explain the molecule's biological activity at a molecular level and guiding the design of new molecules with enhanced or modified functions.

Table 3: Illustrative Output from a Hypothetical Molecular Simulation of this compound with a Target Enzyme This table illustrates the type of detailed interaction data that can be obtained from molecular docking and MD simulations.

| Enzyme Residue | Type of Interaction | Functional Group on Ligand | Average Distance (Å) | Interaction Occupancy (%) |

|---|---|---|---|---|

| Arginine 145 | Hydrogen Bond (Salt Bridge) | Carboxylate | 2.8 | 95.2 |

| Serine 98 | Hydrogen Bond | Hydroxyl | 3.1 | 78.5 |

| Aspartate 210 | Hydrogen Bond | Hydroxyl | 2.9 | 85.1 |

| Leucine 102 | van der Waals | Methyl | 3.9 | 100.0 |

| Valine 150 | van der Waals | Methyl | 4.1 | 100.0 |

Future Research Directions and Emerging Opportunities for 2,3 Dihydroxy 2,3 Dimethylbutanedioic Acid

Development of Highly Efficient and Stereoselective Synthetic Methodologies

The advancement of synthetic organic chemistry continually seeks more efficient, sustainable, and selective methods for molecule construction. For 2,3-dihydroxy-2,3-dimethylbutanedioic acid, future research is anticipated to focus on overcoming the limitations of existing synthetic routes, such as the cyanohydrin synthesis, by developing novel methodologies. smolecule.com

Emerging opportunities lie in the realm of chemoenzymatic synthesis , which combines the selectivity of biocatalysts with the versatility of chemical reactions. mdpi.com The use of enzymes, such as oxidoreductases and lyases, could offer highly stereoselective pathways to specific isomers of the target molecule under mild reaction conditions, a significant advantage over traditional chemical methods. mdpi.comresearchgate.net Dynamic kinetic resolution, a powerful tool for producing enantiomerically pure compounds, could also be explored to maximize the yield of desired stereoisomers. mdpi.com

Furthermore, the development of novel asymmetric catalytic systems presents a promising avenue. This could involve the design of chiral catalysts, potentially including axially chiral dicarboxylic acids or chiral borinic acids, that can direct the stereochemical outcome of the synthesis with high precision. researchgate.netnih.gov The goal is to establish synthetic pathways that are not only efficient in terms of yield but also offer predictable and controllable access to all possible stereoisomers of this compound.

| Synthetic Approach | Potential Advantages | Key Research Focus |

| Chemoenzymatic Synthesis | High stereoselectivity, mild reaction conditions, environmentally friendly. mdpi.comresearchgate.net | Discovery and engineering of novel enzymes, process optimization. mdpi.com |

| Asymmetric Catalysis | High enantioselectivity, catalytic efficiency. researchgate.net | Design of novel chiral catalysts and ligands. researchgate.netnih.gov |

| Green Chemistry Approaches | Reduced environmental impact, use of renewable feedstocks. | Development of solvent-free or aqueous reaction systems, use of bio-based starting materials. |

Comprehensive Elucidation of Undiscovered Biological Roles and Molecular Mechanisms

The biological activities of this compound are not yet fully understood. While preliminary research suggests interactions with proteins and potential for cellular uptake, a vast area of its biological significance remains to be explored. smolecule.com Future investigations are crucial to uncover its potential roles in various biochemical pathways and cellular processes.

A significant opportunity lies in the use of computational and systems biology approaches . Molecular modeling and docking studies can predict potential interactions with enzymes and receptors, offering insights into its mechanism of action at a molecular level. These theoretical studies can guide experimental work to validate these interactions and understand their physiological consequences.

Furthermore, metabolomics studies could reveal the presence of this compound or its derivatives in biological systems and elucidate its metabolic fate. Understanding its biosynthesis and degradation pathways could uncover novel roles in cellular metabolism or signaling. There is also potential to investigate its antioxidant properties and its ability to inhibit enzymatic activity, which could have therapeutic implications. smolecule.com

| Research Area | Approach | Potential Outcomes |

| Molecular Interactions | Computational docking, in vitro binding assays. | Identification of protein targets, understanding of binding affinities and modes. |

| Metabolic Pathways | Metabolomics, isotopic labeling studies. | Elucidation of biosynthetic and degradation pathways, discovery of novel metabolic roles. |

| Cellular Effects | Cell-based assays, gene expression analysis. | Understanding of effects on cell proliferation, differentiation, and signaling. |

Exploration of Novel Catalytic and Industrial Applications

Beyond its current use as a building block in organic synthesis and as a food additive, this compound holds potential for novel catalytic and industrial applications. smolecule.com Its chiral nature and the presence of multiple functional groups make it an attractive candidate for development as a chiral ligand or an organocatalyst in asymmetric synthesis.

In the realm of industrial biotechnology , there is a growing demand for bio-based platform chemicals derived from renewable resources. nih.gov Future research could focus on developing microbial fermentation processes for the sustainable production of this compound. researchgate.net This would not only provide a greener alternative to chemical synthesis but also open up new markets for its use as a versatile building block in the chemical industry. fraunhofer.de

Its application as a monomer for the synthesis of new polymers with unique properties is another promising area. nih.gov The diol and dicarboxylic acid functionalities allow for the formation of polyesters and polyamides, and the methyl groups can impart specific physical and chemical characteristics to the resulting materials. researchgate.net

| Application Area | Future Direction | Potential Impact |

| Asymmetric Catalysis | Development as a chiral ligand or organocatalyst. | Enabling new stereoselective transformations for the synthesis of pharmaceuticals and fine chemicals. researchgate.net |

| Industrial Biotechnology | Microbial fermentation for bio-based production. researchgate.net | Sustainable and cost-effective manufacturing, reducing reliance on fossil fuels. fraunhofer.de |

| Polymer Chemistry | Use as a monomer for novel polyesters and polyamides. researchgate.net | Creation of new materials with tailored properties for various applications. nih.gov |

Advanced Research in Biomedical and Material Science Contexts

The inherent chirality and functionality of this compound make it a compelling molecule for advanced research in both biomedical and material science fields. Its role as a building block for pharmaceuticals is an area ripe for further exploration, with the potential to create novel drug candidates with specific stereochemistry. smolecule.com

In biomedical science , its derivatives could be investigated for applications in drug delivery systems. For instance, its structure could be incorporated into biodegradable polymers for controlled release applications or used to create targeted drug carriers. nih.govmdpi.com

In material science , the compound could serve as a versatile organic linker for the synthesis of metal-organic frameworks (MOFs) . sigmaaldrich.com MOFs are porous crystalline materials with a wide range of applications, including gas storage, separation, and catalysis. sigmaaldrich.comnih.gov The specific geometry and functional groups of this compound could lead to the formation of MOFs with unique network structures and tailored pore environments. nih.gov Furthermore, its use as a monomer in the creation of biodegradable polymers is a significant area of interest, addressing the growing need for environmentally friendly plastics. nih.govmdpi.com The resulting polyesters could find applications in packaging, agriculture, and biomedical devices. researchgate.net

| Field | Research Opportunity | Potential Application |

| Biomedical Science | Pharmaceutical synthesis, drug delivery systems. nih.gov | Development of new drugs with improved efficacy and targeted delivery vehicles. smolecule.com |

| Material Science | Synthesis of Metal-Organic Frameworks (MOFs). sigmaaldrich.com | Gas storage and separation, catalysis, sensing. nih.gov |

| Polymer Science | Monomer for biodegradable polyesters. nih.govmdpi.com | Environmentally friendly plastics for packaging, agriculture, and biomedical uses. researchgate.net |

Q & A

Basic Research Questions

Q. What synthetic routes are available for 2,3-dihydroxy-2,3-dimethylbutanedioic acid, and how do reaction conditions influence yield and purity?

- Methodological Answer : A cyanohydrin synthesis route is commonly employed, starting with 3-hydroxy-3-methyl-2-butanone. The reaction involves KCN-catalyzed addition of liquid HCN at controlled temperatures (~30°C), followed by hydrolysis. Acidic hydrolysis (dilute HCl) of intermediates like 2,3-dihydroxy-2,3-dimethylbutylamine yields the target compound. However, side reactions such as pinacol-pinacolone rearrangements can occur at elevated temperatures, producing byproducts like 3-methyl-2-butanone. To mitigate this, acetylation of intermediates with acetic anhydride prior to hydrolysis improves yields .

Q. What analytical techniques are recommended for characterizing this compound?

- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy is critical for structural confirmation. For example, -NMR in DO reveals distinct peaks for methyl and hydroxyl groups (e.g., δ 1.02 for tert-butyl protons). Elemental analysis (C, H, O) should align with theoretical values (CHO; expected: C 40.46%, H 5.66%, O 53.88%). Discrepancies in reported molecular weights (148.16 vs. 178.14 g/mol) highlight the need for cross-validation via mass spectrometry (MS) and X-ray crystallography .

Q. How does pH affect the stability of this compound during storage and experimental workflows?

- Methodological Answer : The compound is prone to degradation under strongly acidic or basic conditions. For storage, neutral pH (6–8) and inert atmospheres (e.g., N) are recommended. In hydrolysis studies, diluted HCl (0.1–1.0 M) minimizes decarboxylation, whereas concentrated acid promotes byproduct formation. Stability assays using HPLC or TLC can monitor degradation over time .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported molecular weights and spectral data for this compound?

- Methodological Answer : Discrepancies arise from differing synthesis protocols and analytical methods. For example, early studies reported a molecular weight of 148.16 g/mol (CHO), while later sources cite 178.14 g/mol (CHO). To reconcile these, researchers should:

- Validate purity via elemental analysis and high-resolution MS.

- Compare NMR data across solvents (e.g., DO vs. CDCl) to identify solvent-specific shifts.

- Replicate synthesis using literature protocols (e.g., cyanohydrin vs. epoxide hydrolysis routes) to isolate polymorphic or hydrated forms .

Q. What role does stereochemistry play in the chelating properties of this compound?

- Methodological Answer : The spatial arrangement of hydroxyl and carboxyl groups determines metal-binding efficiency. Molecular docking studies with transition metals (e.g., Fe, Cu) reveal that the cis-diol configuration enhances coordination. Competitive chelation assays using EDTA or citric acid as controls can quantify binding constants. Spectrophotometric titration (UV-Vis) and potentiometric methods are recommended for measuring stability constants .

Q. Can enzymatic pathways be leveraged for stereoselective synthesis of this compound?

- Methodological Answer : Although no direct enzymatic synthesis is reported, related dihydroxyacid dehydrogenases (e.g., from Escherichia coli) catalyze analogous reactions. For example, isochorismatase in enterobactin biosynthesis converts isochorismate to 2,3-dihydroxybenzoate via pyruvate elimination. Engineering such enzymes to accommodate methyl-substituted substrates could enable biocatalytic production. Activity assays with NAD/NADH cofactors and kinetic analysis (Km, Vmax) would optimize reaction conditions .

Q. What computational tools are effective in predicting the reactivity and tautomeric forms of this compound?

- Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) can model tautomeric equilibria between keto and enol forms. Solvent effects are simulated using the Polarizable Continuum Model (PCM). Molecular dynamics (MD) simulations further predict aggregation behavior in aqueous solutions. Software packages like Gaussian or ORCA are recommended for energy minimization and transition-state analysis .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.